N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is involved in the regulation of cell division, migration, and survival, and has been implicated in the development and progression of various types of cancer. CCT251545 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally related to N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide have been explored for their potent antimicrobial properties. A study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus revealed that most of the tested compounds displayed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains with Minimum Inhibition Concentrations (MIC) of 4–16 μg/mL (Rezki, 2016).
Antitumor and Anticancer Activities
The antitumor evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines. This highlights the potential of structurally related compounds for cancer treatment, with specific compounds exhibiting significant anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activities
The analgesic potential of some acetamide derivatives was also explored, indicating that tested compounds at certain doses caused a significant decrease in acetic acid-induced writhing responses and an increase in latencies in pain response tests. This suggests a promising direction for pain management research (Kaplancıklı et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs indicate these compounds' suitability as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their good light harvesting efficiency (LHE) and potential in renewable energy technologies. Additionally, molecular docking studies shed light on these compounds' interactions with biological targets, providing insights into their therapeutic potential (Mary et al., 2020).
Biological and Urease Inhibition Activities
The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides for various biological activities, including urease inhibition, revealed moderate to good activities. Notably, these compounds displayed significant activity in urease inhibition assays, surpassing the standard used, which suggests their potential application in treating diseases related to urease activity (Gull et al., 2016).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYCDFUAMQCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.